molecular formula C19H21ClN4O4S B2356972 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 894026-91-6

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No.: B2356972
CAS No.: 894026-91-6
M. Wt: 436.91
InChI Key: VNJLFCMUVDGFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN4O4S and its molecular weight is 436.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Ureido benzenesulfonamides incorporating triazine moieties have been investigated for their inhibition of human carbonic anhydrase (hCA) isoforms, which play critical roles in diseases such as glaucoma, epilepsy, obesity, and cancer. These compounds, including derivatives that were synthesized through reactions involving nucleophiles, were found to potently inhibit the tumor-associated isoform hCA IX with sub-nanomolar inhibition constants. This suggests their potential utility in developing anticancer agents targeting hCA IX, a validated drug target for cancer treatment (Lolak et al., 2019).

Anticancer Activity

Another study synthesized novel ureido-substituted benzenesulfonamides which exhibited excellent inhibition of both cytosolic (hCAs I and II) and transmembrane, tumor-associated (hCAs IX and XII) isoforms. Importantly, compounds from this series demonstrated significant antimetastatic activity in models of breast cancer metastasis, highlighting their potential as novel antimetastatic drugs (Pacchiano et al., 2011).

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c20-14-3-5-16(6-4-14)24-12-15(11-18(24)25)23-19(26)22-10-9-13-1-7-17(8-2-13)29(21,27)28/h1-8,15H,9-12H2,(H2,21,27,28)(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJLFCMUVDGFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.